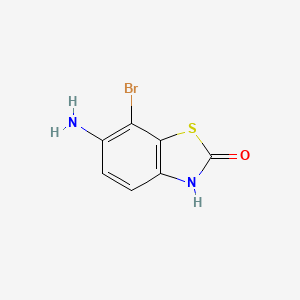![molecular formula C18H17ClINO3 B8521624 methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate](/img/structure/B8521624.png)
methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate is a complex organic compound with a unique structure that includes chloro, dimethylphenyl, acetylamino, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate typically involves multiple steps:
Formation of the 3,5-dimethylphenylacetyl chloride: This can be achieved by reacting 3,5-dimethylphenylacetic acid with thionyl chloride under reflux conditions.
Acylation Reaction: The 3,5-dimethylphenylacetyl chloride is then reacted with 4-chloro-2-amino-5-iodobenzoic acid in the presence of a base such as triethylamine to form the corresponding amide.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products
Substitution: Formation of new compounds with different substituents.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[2-(3,5-dimethylphenyl)-acetylamino]-benzoic acid methyl ester
- 4-Chloro-2-[2-(3,5-dimethylphenyl)-acetylamino]-5-bromo-benzoic acid methyl ester
- 4-Chloro-2-[2-(3,5-dimethylphenyl)-acetylamino]-5-fluoro-benzoic acid methyl ester
Uniqueness
The presence of the iodo group in methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate makes it unique compared to its analogs with different halogen substituents. The iodo group can participate in unique interactions and reactions that are not possible with other halogens, making this compound particularly interesting for research and development.
Properties
Molecular Formula |
C18H17ClINO3 |
|---|---|
Molecular Weight |
457.7 g/mol |
IUPAC Name |
methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate |
InChI |
InChI=1S/C18H17ClINO3/c1-10-4-11(2)6-12(5-10)7-17(22)21-16-9-14(19)15(20)8-13(16)18(23)24-3/h4-6,8-9H,7H2,1-3H3,(H,21,22) |
InChI Key |
MTTZVVSMZZBSCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(=O)NC2=CC(=C(C=C2C(=O)OC)I)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
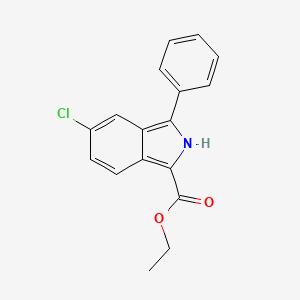
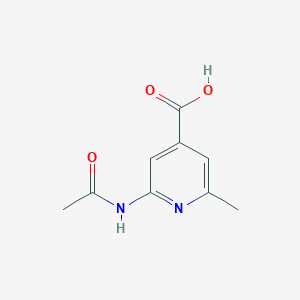

![Oxazole, 2-chloro-5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8521558.png)
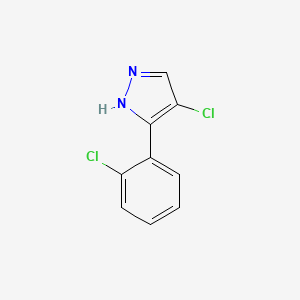
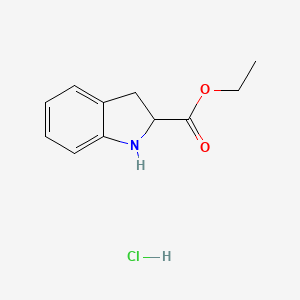
![1-{[(Benzyloxy)imino]methyl}cyclopentane-1-carboxylic acid](/img/structure/B8521583.png)
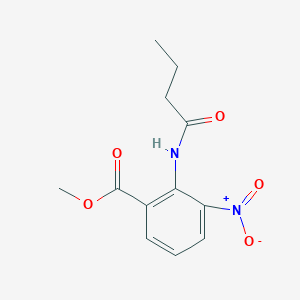
![6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine](/img/structure/B8521595.png)
![[(1S,3R)-3-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B8521607.png)
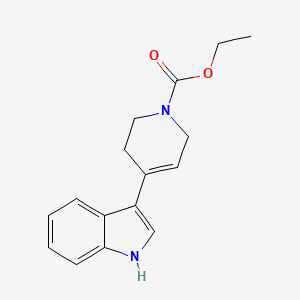
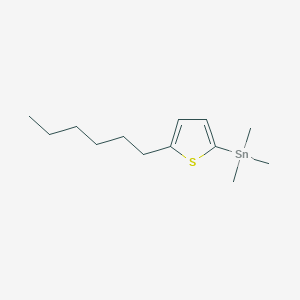
![5-Benzo[d]thiazolecarboxylic acid,4,5,6,7-tetrahydro-4-oxo-,ethyl ester](/img/structure/B8521616.png)
